molecular formula C13H17ClN2O3 B572275 (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride CAS No. 1217476-22-6

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B572275
CAS No.: 1217476-22-6
M. Wt: 284.74
InChI Key: XEXLBAVGJNOWOE-ACMTZBLWSA-N
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Description

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is substituted with an amino group, a benzoyl group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate group can be esterified using methanol and a catalyst such as sulfuric acid.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride: A stereoisomer with different spatial arrangement of substituents.

    (2R,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride: Another stereoisomer with distinct properties.

    Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate: The free base form without the hydrochloride salt.

Uniqueness

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall biological activity. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Biological Activity

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant biological activity, particularly in the field of pharmacology. This compound is recognized for its interactions with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.

  • Molecular Formula : C13H17ClN2O3
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 1217476-22-6
  • Synonyms : (2S,4S)-4-Amino-1-N-benzoyl-pyrrolidine-2-carboxylic acid methyl ester-HCl

The biological activity of this compound is primarily linked to its modulation of glutamate receptors. These receptors are essential for neurotransmission in the brain and are implicated in various neurological disorders. The compound acts as a modulator of ion channels associated with these receptors, influencing synaptic plasticity and neuronal excitability.

Table 1: Interaction with Glutamate Receptors

Receptor TypeRole in CNSEffect of Compound
NMDALearning and memoryModulates receptor activity, enhancing synaptic plasticity
AMPAFast synaptic transmissionPotentially enhances receptor response
KainateModulates neurotransmitter releaseMay influence excitatory neurotransmission

Case Studies and Research Findings

Several studies have investigated the effects of this compound on neuronal function:

  • Synaptic Plasticity : In vitro studies demonstrated that this compound enhances long-term potentiation (LTP) in hippocampal slices, suggesting its potential role in memory enhancement and cognitive function .
  • Neuroprotection : Research indicates that the compound may offer neuroprotective effects against excitotoxicity mediated by excessive glutamate release. This has implications for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Behavioral Studies : Animal models have shown that administration of this compound leads to improved performance in memory tasks, reinforcing its potential as a cognitive enhancer .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound exhibits moderate toxicity at high doses, with potential side effects including gastrointestinal disturbances and neurological symptoms. Proper dosage and administration routes are essential for minimizing adverse effects.

Table 2: Safety Profile

ParameterValue
Acute ToxicityModerate
LD50 (rat)Not established
Side EffectsGastrointestinal upset
Recommended DosageFurther research needed

Properties

IUPAC Name

methyl (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXLBAVGJNOWOE-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662555
Record name Methyl (4S)-4-amino-1-benzoyl-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217476-22-6
Record name Methyl (4S)-4-amino-1-benzoyl-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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